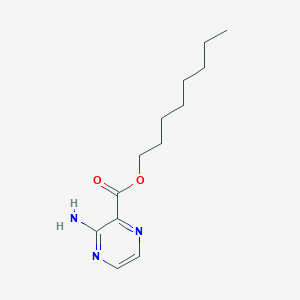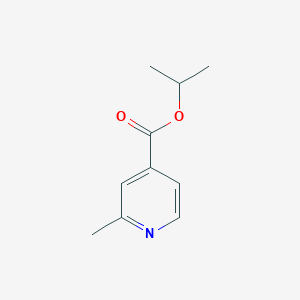![molecular formula C12H9BrN2S B13871113 6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13871113.png)
6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a pyrrolo[2,3-d][1,3]thiazole core with a 4-bromophenylmethyl substituent. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Analyse Des Réactions Chimiques
6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine-substituted phenyl ring.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Mécanisme D'action
The mechanism of action of 6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole include other thiazole derivatives like:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the pyrrolo[2,3-d][1,3]thiazole core and the 4-bromophenylmethyl substituent, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9BrN2S |
|---|---|
Poids moléculaire |
293.18 g/mol |
Nom IUPAC |
6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C12H9BrN2S/c13-10-3-1-8(2-4-10)5-9-6-14-12-11(9)16-7-15-12/h1-4,6-7,14H,5H2 |
Clé InChI |
QOHOKBDNRMZYCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CNC3=C2SC=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B13871031.png)


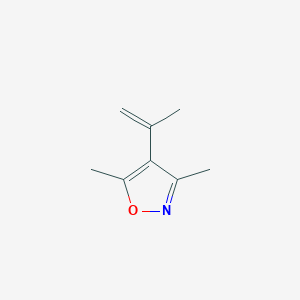

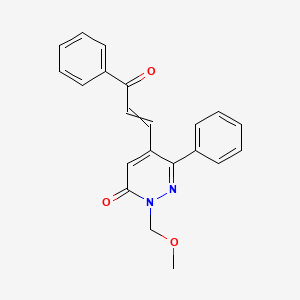

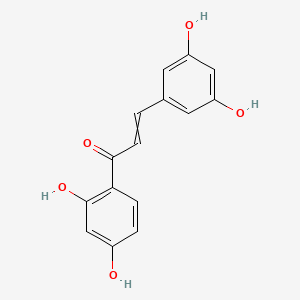
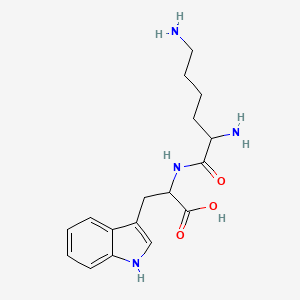
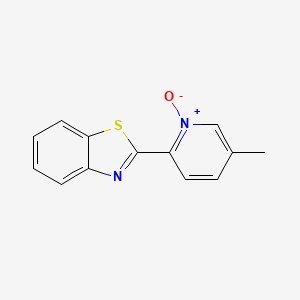
![2-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione](/img/structure/B13871086.png)

